molecular formula C20H23N5O B2768754 6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775525-82-0

6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2768754
CAS No.: 1775525-82-0
M. Wt: 349.438
InChI Key: BNXNVUPOVPNZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetically designed small molecule based on a pyrazolo[1,5-a]pyrazine core scaffold, a privileged structure in medicinal chemistry known for its significant role in the design of protein kinase inhibitors . This compound features a 6-methyl group, an N-(1-phenylethyl)carboxamide side chain at the 2-position, and a pyrrolidin-1-yl substituent at the 4-position. The specific stereochemistry of the 1-phenylethyl group may be a critical determinant of its biological activity and binding affinity. Compounds within the pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine class have demonstrated substantial research value as potent and selective inhibitors of various kinases, including RET kinase, which is a recognized target in oncology . The incorporation of a pyrrolidine ring is a common strategy in drug design to modulate properties like solubility and metabolic stability, and it is a feature present in other biologically active molecules, such as the PDE10A inhibitor PDM-042, which also contains a pyrrolidin-1-yl substituent on a fused heterocyclic system . The primary research applications for this compound are in preclinical drug discovery and pharmacological profiling, specifically for investigating signaling pathways involved in proliferative diseases . It is intended for use in in vitro binding assays, enzymatic activity studies, and cellular mechanism-of-action research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-N-(1-phenylethyl)-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-13-25-18(19(21-14)24-10-6-7-11-24)12-17(23-25)20(26)22-15(2)16-8-4-3-5-9-16/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNVUPOVPNZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC(C)C3=CC=CC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method is the [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyrazine core . This reaction utilizes the dual reactivity function of N-aminopyridinium ylides, serving as both a 1,3-dipole and a nitrogen source.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of Microtubule Affinity Regulating Kinase (MARK)

One of the primary applications of pyrazolo derivatives, including the compound in focus, is their role as selective inhibitors of microtubule affinity regulating kinase (MARK). MARK inhibitors are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of MARK can lead to alterations in microtubule dynamics, which is crucial for neuronal health and function .

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of certain pyrazolo derivatives against Mycobacterium tuberculosis (M.tb). Compounds structurally similar to 6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide have shown promising results as inhibitors of mycobacterial ATP synthase. These compounds exhibit significant in vitro growth inhibition of M.tb, suggesting their potential as new anti-tuberculosis agents .

Targeting Histone Deacetylase 6 (HDAC6)

Another area of exploration involves the compound's ability to inhibit HDAC6, an enzyme implicated in various diseases, including acute liver injury. A related study demonstrated that certain pyrazole derivatives exhibited potent antinecroptotic activity and selective inhibition of HDAC6, leading to reduced inflammation and improved outcomes in models of liver injury . This suggests that compounds like This compound may also possess similar therapeutic potential.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy and selectivity of pyrazolo derivatives. Research has shown that modifications at specific positions on the pyrazolo ring can significantly influence biological activity. For instance, substituents like phenyl or pyrrolidinyl groups can enhance potency against target enzymes or receptors .

Case Study 1: MARK Inhibition and Alzheimer's Disease

In a study focusing on MARK inhibitors, a series of pyrazolo derivatives were synthesized and evaluated for their ability to inhibit MARK activity. The results indicated that certain compounds led to a significant reduction in tau phosphorylation, a hallmark of Alzheimer's pathology. This finding underscores the therapeutic potential of compounds like This compound in neurodegenerative disease treatment .

Case Study 2: Antitubercular Activity

A comprehensive evaluation of various pyrazolo derivatives revealed that specific modifications resulted in enhanced activity against M.tb. For example, compounds with additional substituents on the pyrazolo ring demonstrated improved binding affinity to ATP synthase, leading to greater inhibitory effects on bacterial growth. This highlights the importance of structural diversity in developing effective antimycobacterial agents .

Mechanism of Action

The mechanism of action of 6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting kinase activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrazine Family

(a) 4-[Benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide ()
  • Core Structure : Pyrazolo[1,5-a]pyrazine.
  • Substituents: Position 4: Benzyl(methyl)amino group. Position 6: Methyl. Carboxamide: 4-(methylsulfanyl)benzyl.
  • Key Properties: Molecular weight: 431.56 g/mol. logP: 4.499 (high lipophilicity). Hydrogen bond donors: 1.
  • Comparison : The 1-phenylethyl group in the target compound may improve membrane permeability compared to the methylsulfanylphenyl group here, which introduces sulfur-based polarity .
(b) 4-[Benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide ()
  • Core Structure : Pyrazolo[1,5-a]pyrazine.
  • Substituents: Position 4: Benzyl(methyl)amino. Position 6: Methyl. Carboxamide: 2-methoxybenzyl.
  • Key Properties :
    • Polar surface area: 46.7 Ų (moderate solubility).

Analogues in Pyrazolo[1,5-a]pyrimidine and Related Scaffolds

(a) 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ()
  • Core Structure : Triazolo[1,5-a]pyrimidine.
  • Substituents :
    • Position 7: 3,4,5-Trimethoxyphenyl.
    • Carboxamide: p-tolyl.
  • Key Properties :
    • Melting point: 249–250°C.
    • Yield: 56%.
(b) N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide ()
  • Core Structure : Pyrazolo[1,5-a]pyrazine with a ketone at position 4.
  • Substituents :
    • Position 6: Methyl.
    • Carboxamide: 2-furylmethyl.
  • Key Properties :
    • Molecular weight: 272.26 g/mol.
    • H-bond acceptors: 4.
  • Comparison : The 4-oxo group introduces a hydrogen-bond acceptor site absent in the target compound, possibly altering binding interactions .
Table 1: Physicochemical Properties of Selected Compounds
Compound Core Structure Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
Target Compound Pyrazolo[1,5-a]pyrazine ~414* ~3.8* 1 5
Compound Pyrazolo[1,5-a]pyrazine 431.56 4.499 1 5
Compound Pyrazolo[1,5-a]pyrazine 272.26 N/A 2 4
(Compound 5l) Triazolo[1,5-a]pyrimidine 481.18 N/A 3 8

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Effects: Pyrrolidin-1-yl at position 4 (target compound) enhances solubility compared to benzyl(methyl)amino () due to reduced steric bulk . 1-Phenylethyl on the carboxamide balances lipophilicity and aromatic interactions, differing from polar groups like 2-furylmethyl () .

Synthetic Accessibility :

  • Pyrazolo[1,5-a]pyrazines (e.g., ) often require halogenation (e.g., bromination) or nitration for functionalization, while triazolo-pyrimidines () use multicomponent reactions .

Biological Potential: Pyrazolo[1,5-a]pyrazines are explored for kinase inhibition (), while triazolo-pyrimidines () show herbicidal activity, suggesting scaffold-dependent applications .

Biological Activity

6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrazine core with a methyl group at the 6-position and a pyrrolidine moiety at the 4-position. The presence of the phenylethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrazine family exhibit promising anticancer properties. For instance, a study screening various derivatives showed that modifications on the pyrazine core can lead to significant growth inhibition in cancer cell lines such as MDA-MB-231 (human breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1 summarizes the anticancer activity of selected pyrazolo derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-23115Induction of apoptosis
Pyrazolo[1,5-a]pyrimidine derivativeHCT11610Cell cycle arrest
Other derivativesVarious5-20Varies by structure

Anti-inflammatory Activity

In addition to its anticancer effects, compounds similar to this compound have been evaluated for anti-inflammatory properties. A study synthesized a library of pyrazolo[1,5-a]quinazolines and assessed their ability to inhibit pro-inflammatory cytokines in vitro. Some derivatives displayed significant inhibition of TNF-alpha and IL-6 production at concentrations below 50 µM, suggesting potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways. Research indicates that pyrazolo derivatives may act as inhibitors of specific kinases involved in cancer progression and inflammation. For example, molecular docking studies suggest strong binding affinity to mitogen-activated protein kinases (MAPKs), which are critical in regulating cell proliferation and survival pathways .

Case Studies

Several case studies have highlighted the potential of pyrazolo derivatives in clinical settings:

  • Case Study 1 : A preclinical trial involving a derivative similar to this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at a dosage correlating with observed IC50 values from in vitro studies.
  • Case Study 2 : Another study focused on the anti-inflammatory effects in a murine model of arthritis showed that treatment with related compounds led to reduced joint swelling and pain markers, supporting their potential as therapeutic agents for autoimmune conditions.

Q & A

Q. What are the key synthetic routes for 6-methyl-N-(1-phenylethyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core. A common approach includes:
  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine scaffold via cyclization of hydrazine derivatives with enamines or aldehydes under reflux conditions (e.g., ethanol, 6–8 hours) .
  • Step 2 : Introduction of the pyrrolidin-1-yl group at position 4 using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
  • Step 3 : Carboxamide formation at position 2 via coupling reactions (e.g., EDCI-mediated amidation) with 1-phenylethylamine .
  • Characterization : Key intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate derivatives show distinct NMR signals for methyl esters (δ ~3.9 ppm) and aromatic protons (δ ~8.5–9.0 ppm) .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

  • Methodological Answer :
  • Analytical Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ with <2 ppm error) .
  • Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity (>95% by LC-MS) .
  • Elemental Analysis : Combustion analysis validates C, H, N content (e.g., C: 61.65% calculated vs. 61.78% observed) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the pyrrolidin-1-yl group at position 4?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination, which improves coupling efficiency with pyrrolidine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the pyrrolidin-1-yl group with thiomorpholine or piperazine to assess impact on target binding .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., MMP-9, VEGFR2) and cellular viability assays (e.g., IC50_{50} values in cancer cell lines) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with active sites (e.g., hydrophobic pockets accommodating the 1-phenylethyl group) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.